molecular formula C22H19F3N6O3 B2658912 5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1115896-17-7

5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2658912
CAS No.: 1115896-17-7
M. Wt: 472.428
InChI Key: WZIAVVSTXGBBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a potent and selective small-molecule inhibitor of Transient Receptor Potential Canonical 5 (TRPC5) channels. TRPC5 channels are calcium-permeable non-selective cation channels expressed in various tissues, including the brain and kidney, and are implicated in a range of physiological and pathological processes. Research indicates that this compound acts by potentiating the activation of TRPC5 by the channel agonist (-)-englerin A, which paradoxically leads to a use-dependent inhibition of the channel . This unique mechanism makes it a valuable pharmacological tool for probing TRPC5 function. Its primary research applications include the investigation of TRPC5's role in renal cancer cell proliferation and survival, as TRPC5 is highly expressed in certain cancer types and contributes to cell viability. Furthermore, due to the significant role of TRPC5 channels in the central nervous system, this inhibitor is used in neuroscience research to study its effects on neuronal excitability, anxiety-related behaviors, and fear responses . The compound provides researchers with a specific means to dissect TRPC5-mediated calcium signaling pathways and validate TRPC5 as a potential therapeutic target for conditions including kidney diseases, epilepsy, and anxiety disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-amino-1-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[4-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N6O3/c1-12-16(28-21(34-12)15-5-3-4-6-17(15)33-2)11-31-19(26)18(29-30-31)20(32)27-14-9-7-13(8-10-14)22(23,24)25/h3-10H,11,26H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIAVVSTXGBBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class of compounds, which are known for their diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N6O3C_{22}H_{22}N_{6}O_{3} with a molecular weight of approximately 418.4 g/mol. The structure includes multiple functional groups such as amino, carboxamide, and oxazole, which contribute to its biological properties.

PropertyValue
Molecular FormulaC22H22N6O3C_{22}H_{22}N_{6}O_{3}
Molecular Weight418.4 g/mol
CAS Number1112433-76-7

Biological Activity

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Activity :
    • Studies have shown that derivatives of triazole compounds can induce apoptosis in cancer cells. For example, compounds with similar structures have demonstrated increased expression levels of p53 and caspase-3 cleavage in MCF-7 breast cancer cells, leading to apoptosis .
    • In vitro evaluations against various cancer cell lines suggest that modifications in the chemical structure can enhance cytotoxicity. For instance, certain analogs exhibited IC50 values in the micromolar range against MCF-7 and other cancer cell lines .
  • Enzyme Inhibition :
    • The compound's structural components suggest potential inhibitory activity against specific enzymes involved in cancer progression. For instance, triazole derivatives have been shown to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
  • Molecular Docking Studies :
    • Computational studies indicate strong interactions between the compound and target proteins, suggesting a mechanism for its biological activity. These interactions are often characterized by hydrophobic contacts and hydrogen bonding with critical amino acid residues .

Case Studies

Several studies have focused on the synthesis and evaluation of similar triazole derivatives:

  • A study on related compounds revealed that modifications to the oxazole ring can enhance anticancer properties significantly. One derivative showed an IC50 value as low as 0.65 µM against MCF-7 cells .
  • Another investigation highlighted the importance of substituents on the phenyl rings for enhancing biological activity. Compounds with electron-withdrawing groups demonstrated improved potency against various cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method is commonly used for synthesizing triazoles due to its efficiency and mild reaction conditions.
  • Multicomponent Reactions : These can also be employed to construct complex molecules in a single step while ensuring high yields.

Comparison with Similar Compounds

5-Amino-1-{[2-(4-Ethoxyphenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}-N-(2-Fluorophenyl)-1H-1,2,3-Triazole-4-Carboxamide

  • Structural Differences : The 4-ethoxyphenyl (vs. 2-methoxyphenyl) on the oxazole and 2-fluorophenyl (vs. 4-trifluoromethylphenyl) on the carboxamide .
  • Impact: Ethoxy groups increase lipophilicity but may reduce metabolic stability compared to methoxy.

Carboxyamidotriazole (CAI: 5-Amino-1-(4'-Chlorobenzoyl-3,5-Dichlorobenzyl)-1,2,3-Triazole-4-Carboxamide)

  • Structural Differences : A benzyl group with dichlorobenzoyl substituents replaces the oxazole-methylphenyl moiety .
  • Functional Impact : CAI inhibits calcium influx but is metabolized to inactive 3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid (M1) . The oxazole-containing target compound may exhibit improved metabolic stability due to reduced susceptibility to oxidative cleavage.

Substituent Effects on Bioactivity

Compound Oxazole Substituent Carboxamide Substituent Bioactivity Notes
Target Compound 2-Methoxyphenyl 4-(Trifluoromethyl)phenyl High predicted logP (3.8); enhanced membrane permeability
Analog 4-Ethoxyphenyl 2-Fluorophenyl Moderate logP (3.2); reduced metabolic stability
CAI () N/A (Benzyl-dichloro) N/A (Benzoyl-chloro) Phase I metabolite (M1) lacks activity
Fluorobenzyl Analogs 4-Fluorobenzyl 3-Methylphenyl/4-Fluoro-2-methylphenyl Lower potency in factor Xa inhibition due to absence of trifluoromethyl
  • Key Trends :
    • Trifluoromethyl groups correlate with higher target affinity and plasma protein binding .
    • Oxazole vs. Benzyl : Oxazole rings may improve solubility compared to bulky benzyl groups, as seen in crystallinity data from isostructural analogs (e.g., ) .

Computational Similarity and Structure-Activity Relationships (SAR)

  • Tanimoto Similarity : Using MACCS keys, the target compound shows >0.8 similarity to fluorophenyl- and trifluoromethyl-containing triazoles (e.g., analogs) .
  • Bioactivity Clustering : Compounds with trifluoromethyl groups cluster separately from those with methyl/ethoxy groups, suggesting distinct modes of action () .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide, and what challenges arise during its synthesis?

  • Methodological Answer : The synthesis typically involves three stages:

  • Triazole Ring Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to construct the 1,2,3-triazole core. Sodium azide and propargyl derivatives are common precursors .
  • Oxazole Substituent Introduction : The 2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-ylmethyl group is introduced via nucleophilic substitution or coupling reactions under reflux conditions (e.g., in dimethylformamide at 80–100°C) .
  • Carboxamide Functionalization : The trifluoromethylphenyl group is attached using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Challenges : Low yields (<40%) in triazole formation due to steric hindrance from the oxazole-methyl group, requiring iterative optimization of solvent polarity and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring (e.g., distinguishing 1,4- vs. 1,5-disubstitution) and methoxy group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₃H₂₀F₃N₇O₃) and detects isotopic patterns of the trifluoromethyl group .
  • X-Ray Crystallography : Resolves conformational flexibility of the oxazole-methyl group and planar alignment of the triazole-carboxamide moiety .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to evaluate inhibition of tyrosine kinases (e.g., EGFR, VEGFR), given the triazole-carboxamide’s ATP-binding site affinity .
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans), leveraging the oxazole moiety’s known bioactivity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported SAR for trifluoromethylphenyl-substituted triazoles?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Compare binding poses of the trifluoromethyl group in homology models of kinase targets (e.g., PDB: 1M17) to explain conflicting IC₅₀ values across studies .
  • Free Energy Perturbation (FEP) : Quantify the impact of meta- vs. para-trifluoromethyl substitution on binding entropy, addressing discrepancies in potency .

Q. What strategies mitigate low aqueous solubility during in vivo studies of this compound?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters at the carboxamide group (e.g., using trichloroethyl phosphoramidites) to enhance solubility, with enzymatic cleavage in target tissues .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–100 nm, PDI <0.2) to improve bioavailability, validated by HPLC tracking of plasma concentration .

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence electrochemical stability in material science applications?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Measure oxidation potentials (Epa) in acetonitrile (0.1 M TBAPF₆) to correlate the trifluoromethyl group’s electron-withdrawing effect with stability against radical formation .
  • DFT Calculations : HOMO-LUMO gaps (B3LYP/6-31G*) predict enhanced stability (ΔG < -2.5 eV) compared to methyl or methoxy analogs .

Q. What experimental controls are critical when assessing this compound’s off-target effects in cellular assays?

  • Methodological Answer :

  • Isozyme-Specific Inhibitors : Co-treat with PP2 (Src inhibitor) or Gefitinib (EGFR inhibitor) to isolate kinase inhibition pathways .
  • CYP450 Metabolism Profiling : Use human liver microsomes + NADPH to identify metabolites (LC-MS/MS) and rule out hepatotoxicity from reactive intermediates .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity (IC₅₀ <1 µM) while others show no efficacy (>50 µM)?

  • Methodological Answer :

  • Cell Line Variability : Test in isogenic pairs (e.g., HCT116 p53+/+ vs. p53-/-) to confirm dependency on p53-mediated apoptosis, explaining divergent results .
  • Batch Purity Analysis : Conduct HPLC-ELSD (≥98% purity threshold) to exclude confounding effects from residual azide impurities in inactive batches .

Tables for Key Data

Property Value/Technique Reference
LogP (Calculated)3.81 (Schrödinger QikProp)
Aqueous Solubility (25°C)12 µM (Shake-flask HPLC)
Plasma Protein Binding89% (Equilibrium dialysis, human plasma)
CYP3A4 Inhibition (IC₅₀)8.2 µM (Fluorogenic assay)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.